1-(Difluoromethoxy)-4-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Difluoromethoxy)-4-fluorobenzene:
1-(Difluoromethoxy)-2-iodobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
1-(Difluoromethoxy)-4-chloro-2-iodobenzene: The presence of a chloro group instead of a fluoro group can significantly alter its chemical properties and reactivity.
Properties
Molecular Formula |
C7H4F3IO |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
InChI Key |
IIIJLTAGZDCDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.